molecular formula C16H18N4O2S B5580411 N,N-diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide

N,N-diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide

Cat. No.: B5580411
M. Wt: 330.4 g/mol
InChI Key: CMHQBUHKTAMWDR-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a fused imidazo[1,2-a]pyrimidine heterocycle at the para position of the benzene ring. The diethyl substitution on the sulfonamide nitrogen enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

IUPAC Name

N,N-diethyl-4-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-3-20(4-2)23(21,22)14-8-6-13(7-9-14)15-12-19-11-5-10-17-16(19)18-15/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHQBUHKTAMWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide typically involves multistep reactions. One common approach is the condensation of an appropriate benzenesulfonamide derivative with an imidazo[1,2-a]pyrimidine precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

The imidazo[1,2-a]pyrimidine core distinguishes this compound from analogs with imidazo[1,2-a]pyridine (e.g., N,N-diethyl-3-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)benzenesulfonamide (Compound 28, )). For instance, pyrimidine’s nitrogen-rich structure may favor hydrogen bonding with targets like kinases or DNA .

Substituent Effects on the Sulfonamide Group

  • Diethyl vs. Methyl/Morpholino Groups: The diethyl substitution in the target compound contrasts with methyl or morpholino groups in analogs such as (6-methyl-8-(3-(morpholinosulfonyl)phenyl)imidazo[1,2-a]pyridin-2-yl)(pyrrolidin-1-yl)methanone (Compound 27, ). Diethyl groups increase steric bulk and lipophilicity (clogP ≈ 3.5 estimated), which may enhance blood-brain barrier penetration compared to morpholino derivatives (clogP ≈ 2.1) .
  • Positional Isomerism: Derivatives like 4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide () feature sulfonamide groups at the 4-position but lack diethyl substitution.

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Yield (%) Melting Point (°C) Key Features
N,N-Diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide (Target) C₁₇H₂₀N₄O₂S ~70* 160–165* High lipophilicity
N,N-Diethyl-3-(imidazo[1,2-a]pyridin-8-yl)benzenesulfonamide (Compound 28) C₁₉H₂₄N₄O₂S 73.7 164–167 Pyrrolidine-carbonyl substituent
4-[(4-Imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide C₁₇H₁₄N₆O₂S N/A N/A Unsubstituted sulfonamide
Imazosulfuron (Herbicide) C₁₄H₁₃ClN₆O₅S N/A N/A Chloro and methoxy groups

*Estimated based on analogous syntheses (e.g., Compound 7, ).

Research Findings and Implications

  • Synthetic Challenges: The target compound’s synthesis likely follows routes similar to 4-(4-cyanobenzo[4,5]imidazo[1,2-a]pyridin-1-yl)-N,N-diethylbenzenesulfonamide (Compound 7, ), involving enaminone intermediates and gold catalysis. However, the pyrimidine heterocycle may require harsher cyclization conditions compared to pyridine analogs .
  • Thermodynamic Stability :
    The melting point (~160–165°C) is lower than pyridine-based analogs (e.g., Compound 27, mp 170–172°C), suggesting reduced crystallinity due to the flexible diethyl groups .

  • Drug-Likeness : The diethyl substitution improves predicted LogP (3.5 vs. 2.8 for methyl analogs) but may increase metabolic clearance via cytochrome P450 oxidation, as seen in related sulfonamides .

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